molecular formula C13H19ClN2O2 B018829 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride CAS No. 106261-49-8

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Cat. No.: B018829
CAS No.: 106261-49-8
M. Wt: 270.75 g/mol
InChI Key: LODDFOVRTJETGH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .

Mode of Action

It is known to cause irritation in the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract, leading to inflammation or other changes.

Biochemical Pathways

Given its impact on the respiratory system , it may influence pathways related to inflammation and immune response.

Pharmacokinetics

Its physical form as a crystalline powder suggests that it could be absorbed through the respiratory tract if inhaled, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys.

Result of Action

The primary result of the action of this compound is respiratory irritation . This suggests that it may cause inflammation in the respiratory tract, leading to symptoms such as coughing, wheezing, or difficulty breathing.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to minimize the risk of inhalation . It is also hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearidonic acid ethyl ester can be synthesized through the esterification of stearidonic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of stearidonic acid ethyl ester often involves the transesterification of oils rich in stearidonic acid. For example, modified soybean oil can undergo ethanolysis to transform all the triglycerides into their corresponding fatty acid ethyl esters . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Stearidonic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidative derivatives.

    Reduction: Saturated fatty acid ethyl esters.

    Hydrolysis: Stearidonic acid and ethanol.

Scientific Research Applications

Comparison with Similar Compounds

  • Eicosapentaenoic acid ethyl ester
  • Docosahexaenoic acid ethyl ester
  • Alpha-linolenic acid ethyl ester

Comparison: Stearidonic acid ethyl ester is unique due to its four double bonds, which confer distinct chemical and biological properties. Compared to eicosapentaenoic acid and docosahexaenoic acid ethyl esters, stearidonic acid ethyl ester is more readily converted to eicosapentaenoic acid in the body . This makes it a valuable plant-based source of omega-3 fatty acids, especially for individuals who do not consume fish .

Properties

CAS No.

106261-49-8

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H

InChI Key

LODDFOVRTJETGH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl

Appearance

Powder

106261-49-8

Pictograms

Irritant; Health Hazard

Synonyms

4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well-stirred suspension consisting of 17.1 g. (0.10 mole) of α-chloro-p-toluylic acid in 150 ml of absolute ethanol under a nitrogen atmosphere at room temperature (˜20° C.), a solution consisting of 44.1 g. (0.44 mole) of N-methylpiperazine dissolved in 50 ml. of ethanol was added dropwise. The resulting reaction mixture was refluxed for a period of 16 hours and then cooled to room temperature. The cooled reaction mixture was concentrated in vacuo and the thus obtained residue partitioned between 100 ml of diethyl ether and 100 ml of 3N aqueous sodium hydroxide. The separated aqueous layer was then washed three times with 100 ml of diethyl ether, cooled in an ice-water bath and subsequently acidified with concentrated hydrochloric acid. The resulting solids were filtered and air-dried, followed by trituration with 150 ml of boiling isopropyl alcohol and stirring for a period of two minutes. After filtering while hot and drying the product there were obtained 9.4 g (35%) of pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride (9) as the hemihydrate, m.p. 310°-312° C. MS: 235.1 (M+H); 1H NMR (D2O) δ 8.04 (d, J=8.21 Hz, 2H), 7.59 (d, J=8.21 Hz, 2H), 3.50 (s, 2H), 3.63 (br, 8H), 2.97 (s, 3H); 13C NMR δ 170.18, 133.13, 131.91, 130.90, 60.22, 50.61, 48.77, 43.25.
Quantity
0.1 mol
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reactant
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0.44 mol
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150 mL
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0 (± 1) mol
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Name
4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride
Yield
35%

Synthesis routes and methods II

Procedure details

The synthesis of WBZ4, as shown in scheme 3 below, begins with treatment of 2-methyl-5-nitroaniline (1) with 65% nitric acid in ethanol followed by the addition of cyanoamide to give the corresponding 2-methyl-5-nitroaniline-guanidine nitrate (2). Once completed, nicotinate (3) was first treated with sodium hydrate and refluxed with ethyl acetate to form methyl 6-methylnicotinylacetate. The intermediate acetate was then hydrolyzed to form 3-Acetyl-6-methylpyridine (4). The product (4) was treated with methyl dimethoxyforamide to give 3-dimethylamino-1-(3-(6-methyl-pyridyl)-2-propene-1-one (5). The nitrate salt (2) is treated with (5) and sodium hydroxide in refluxing isopropanol to give N-(2-Methyl-5-nitrophenyl)-4-(3-(6-methyl-pyridyl))-2-pyrimidine-amine (6) which is subsequently hydrogenated with 10% palladium on carbon to give N-(2-Methyl-5-aminophenyl)-4-(3-6-methyl-pyridyl)-2-pyrimidine-amine (7). The WBZ4 synthesis will consist of the reaction of α-chloro-p-toluylic acid (8) with 4-methyl-piperazine in ethanol followed by treatment with concentrated HCl to give the corresponding dihydrochloride 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid (9) which is subsequently treated with thionyl chloride to give the corresponding acid chloride dihydrochloride (10). Subsequent condensation with N-(2-Methyl-5-aminophenyl)-4-(3-(6-methyl)-pyridyl)-2-pyrimidine-amine (7) in pyridine affords Formula 5 (WBZ4).
[Compound]
Name
N-(2-Methyl-5-aminophenyl)-4-(3-6-methyl-pyridyl)-2-pyrimidine-amine
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
dihydrochloride 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 2
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4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
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4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
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4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 5
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4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

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